4-(Quinolin-3-yl)butan-2-amine is an organic compound that belongs to the class of phenylquinolines, which are heterocyclic compounds featuring a quinoline moiety substituted with various functional groups. This compound is characterized by its unique structure that combines a quinoline ring with a butan-2-amine side chain, imparting distinct chemical and biological properties. It is classified under organoheterocyclic compounds, specifically within the subclass of quinolines and their derivatives. The compound's molecular formula is , and it has a molecular weight of approximately 198.25 g/mol. Its IUPAC name is 4-(quinolin-3-yl)butan-2-amine.
The synthesis of 4-(Quinolin-3-yl)butan-2-amine typically involves several methods:
Formation of the Quinoline Ring:
This can be achieved through classic synthetic routes such as:
Attachment of Butan-2-amine Chain:
Once the quinoline ring is formed, it is functionalized to introduce the butan-2-amine chain. This often involves nucleophilic substitution reactions where the amine is introduced at the appropriate position on the quinoline ring.
Industrial Production Methods:
For large-scale synthesis, continuous flow reactors and automated systems may be employed to optimize reaction conditions, ensuring high yield and purity.
The molecular structure of 4-(Quinolin-3-yl)butan-2-amine can be represented using various structural formulas:
CC(C)NCC1=CN=CC=C1C2=CC=CC=N2
This notation highlights the connectivity of atoms in the molecule. The compound features a quinoline ring system, which consists of a fused benzene and pyridine ring, providing significant stability and reactivity.
4-(Quinolin-3-yl)butan-2-amine undergoes several chemical reactions:
Types of Reactions:
Common Reagents and Conditions:
These reactions allow for further derivatization of the compound, leading to a variety of potential products.
Research indicates that similar compounds may influence serotonin and norepinephrine pathways, suggesting potential applications in treating mood disorders.
Physical Properties:
Chemical Properties:
Experimental data on solubility and stability are critical for understanding its behavior in biological systems and potential applications in pharmaceuticals.
4-(Quinolin-3-yl)butan-2-amine has several scientific uses:
CAS No.: 60934-46-5
CAS No.: 36889-17-5
CAS No.: 158905-17-0
CAS No.: 16893-41-7
CAS No.: 39647-11-5